molecular formula C9H12ClN B7804044 Transamine hydrochloride

Transamine hydrochloride

Cat. No.: B7804044
M. Wt: 169.65 g/mol
InChI Key: ZPEFMSTTZXJOTM-ICLMXVQUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Transamine Hydrochloride, with the chemical name tranexamic acid, is a synthetic derivative of the amino acid lysine that serves as a potent antifibrinolytic agent in biochemical research . Its primary mechanism of action is the competitive inhibition of the lysine binding sites on plasminogen, effectively preventing its conversion to plasmin, the enzyme responsible for the degradation of fibrin clots . This action helps to stabilize clots and maintain hemostasis, making it a valuable compound for studying hemostatic processes. Research into tranexamic acid encompasses a broad spectrum of applications due to its ability to reduce bleeding. It is extensively cited in studies on trauma and massive transfusion protocols, where its administration has been shown to improve survival in cases of significant hemorrhage . Furthermore, its utility is explored in surgical fields, including orthopedic, cardiac, and prostate surgery, to understand its role in minimizing perioperative blood loss and reducing the need for blood transfusions . Other research areas include the management of heavy menstrual bleeding (menorrhagia), hereditary angioedema, and bleeding associated with dental procedures in individuals with coagulopathies . The compound is characterized as a white crystalline powder with a molecular formula of C8H15NO2 and a molecular weight of 157.21 g/mol . It is very soluble in water and exhibits high stability under standard storage conditions. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications.

Properties

IUPAC Name

(1R)-2-phenylcyclopropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N.ClH/c10-9-6-8(9)7-4-2-1-3-5-7;/h1-5,8-9H,6,10H2;1H/t8?,9-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPEFMSTTZXJOTM-ICLMXVQUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C1C2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Aminocyclohexane Carboxylic Acid Derivatives

Chemoenzymatic Synthesis Approaches for Chiral Amine Intermediates

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the practicality of chemical reactions, offering a powerful strategy for producing chiral amines. This approach is particularly valuable for creating enantiomerically pure intermediates for complex molecules.

Biocatalytic Transamination Strategies in Chiral Amine Synthesis

Biocatalytic transamination, primarily utilizing transaminases (TAs), has emerged as a highly effective method for the asymmetric synthesis of chiral amines from prochiral ketones. Transaminases catalyze the transfer of an amino group from an amino donor to a ketone substrate with high enantioselectivity. This method is a greener alternative to many traditional chemical aminations.

The application of ω-transaminases (ω-TAs) is particularly noteworthy as they can aminate a wide range of ketones, not just α-keto acids. The reaction equilibrium can sometimes be unfavorable, but various strategies have been developed to drive the reaction towards product formation. These include using an excess of the amine donor, removing the ketone byproduct, or employing "smart" amine donors that convert to a stable byproduct upon deamination.

While direct enzymatic synthesis of tranexamic acid has not been extensively reported, the principles of biocatalytic transamination can be applied to precursors of aminocyclohexane carboxylic acid derivatives. For instance, a 4-oxocyclohexanecarboxylic acid derivative could potentially be a substrate for a transaminase to introduce the amino group stereoselectively.

Table 1: Examples of ω-Transaminase Mediated Synthesis of Chiral Amines

Enzyme Substrate Amine Donor Product Conversion (%) Enantiomeric Excess (%)
ω-TA from Vibrio fluvialis Prochiral ketone Isopropylamine Chiral amine >95 >99
ATA-036 4-Pyridinone derivative Isopropylamine Chiral amine intermediate 85 >99
Engineered ω-TA β-keto amide Isopropylamine Sitagliptin 92 >99.95

Enantioselective Synthesis Methods for Specific Chiral Amines

Enantioselective synthesis of chiral amines is crucial for the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. Biocatalysis offers highly selective methods for obtaining single enantiomers.

One common strategy is the kinetic resolution of a racemic mixture of amines. In this process, an enzyme selectively reacts with one enantiomer, allowing for the separation of the unreacted, enantiomerically pure amine. Monoamine oxidases (MAOs) have been successfully engineered for the deracemization of chiral amines. This process involves the selective oxidation of one enantiomer to an imine, which can then be non-selectively reduced back to the racemic amine, eventually converting the entire mixture to the desired enantiomer.

For the synthesis of aminocyclohexane carboxylic acid derivatives, these methods could be applied to resolve racemic intermediates, ensuring the final product has the desired stereochemistry.

Process Intensification and Green Chemistry Considerations in Biocatalytic Routes

Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. In biocatalysis, this can be achieved through strategies like enzyme immobilization, continuous flow reactors, and in situ product removal. Immobilizing enzymes on solid supports allows for easier separation from the reaction mixture and enhances their stability and reusability, which is crucial for industrial-scale synthesis.

Green chemistry principles focus on reducing the environmental impact of chemical processes. Biocatalysis inherently aligns with many of these principles by operating under mild conditions (ambient temperature and pressure, neutral pH) and using water as a solvent. The use of enzymes reduces the need for heavy metal catalysts and harsh reagents often used in traditional chemical synthesis. The development of biocatalytic routes for aminocyclohexane carboxylic acid derivatives would contribute to more sustainable pharmaceutical manufacturing. Recent research has highlighted the use of the CHEM21 green metrics toolkit to evaluate and quantify the "greenness" of a process, taking into account factors like waste, atom economy, and energy consumption .

Classical Organic Synthesis Routes and Optimization

Classical organic synthesis remains a cornerstone for the large-scale production of aminocyclohexane carboxylic acid derivatives like tranexamic acid. Research in this area focuses on developing scalable, cost-effective, and safe manufacturing processes.

Scalable Synthesis Protocols for Aminocyclohexane Carboxylic Acids

Table 2: Comparison of Scalable Synthesis Protocols for Tranexamic Acid

Starting Material Key Steps Overall Yield (%) Purity (%) Reference
Dimethyl 1,4-cyclohexanedicarboxylate (cis/trans mixture) Isomerization, amidation, nitrile reduction, hydrolysis 47 >99.5 tandfonline.comtandfonline.com
Dimethyl terephthalate Mono-hydrolysis, amidation, dehydration, hydrogenation, acylation, hydrolysis 59.2 99.6 acs.orgresearchgate.net

Development of Novel Synthetic Pathways from Defined Precursors

The quest for more efficient and economical synthetic routes has led to the exploration of novel precursors for tranexamic acid. One such pathway begins with ethyl 4-oxocyclohexane-1-carboxylate. derpharmachemica.comresearchgate.netepa.gov This route involves the formation of a cyanohydrin, followed by dehydration, saponification, reductive amination, and catalytic hydrogenation. derpharmachemica.comresearchgate.netepa.gov This process is advantageous as it uses simple and commonly available reagents under mild conditions, avoiding toxic and costly materials and high-pressure reactions. derpharmachemica.comresearchgate.netepa.gov

The synthesis starts with the conversion of ethyl 4-oxocyclohexane-1-carboxylate to its cyanohydrin, which is then dehydrated to form ethyl 4-cyanocyclohex-3-ene-1-carboxylate. derpharmachemica.comepa.gov Saponification yields the corresponding carboxylic acid, which then undergoes reductive amination using Raney nickel as a catalyst to produce a mixture of unsaturated and saturated aminomethyl cyclohexane-1-carboxylic acids. derpharmachemica.comepa.gov The final step is a catalytic hydrogenation over Pd/C to yield an isomeric mixture, from which pure tranexamic acid is obtained by recrystallization. derpharmachemica.comepa.gov

Another novel precursor is 4-methylbenzonitrile. In this synthesis, the methyl group is oxidized to a carboxylic acid, and the cyano group is reduced to an aminomethyl group. The aromatic ring is then reduced to a cyclohexane (B81311) ring, followed by the separation of the desired trans-isomer.

These novel pathways demonstrate the continuous effort to improve the synthesis of aminocyclohexane carboxylic acid derivatives by utilizing different and often more accessible starting materials.

Methodological Advancements in Reaction Condition Control

The synthesis of specific isomers of aminocyclohexane carboxylic acid derivatives, such as the trans isomer, is a significant challenge in medicinal chemistry. Historically, methods often resulted in mixtures of cis and trans isomers, requiring difficult separation processes like fractional crystallization, which led to very low yields of the desired product. google.com Other early methods for isomerizing the unwanted cis isomer to the desired trans form required harsh conditions, such as high temperatures (150°C) and pyrophoric reagents like sodium hydride, or very high hydrogen pressures (around 150 bar) with catalysts like Raney Nickel, making them unsuitable for large-scale industrial production. googleapis.comquickcompany.ingoogle.com

Modern advancements have focused on developing one-pot processes that directly yield a high ratio of the trans isomer under milder, more industrially viable conditions. A key breakthrough has been the precise control of reaction parameters during the catalytic hydrogenation of 4-aminobenzoic acid. By carefully selecting the catalyst, solvent, temperature, and pressure, chemists can significantly influence the stereochemical outcome of the reaction.

Research has demonstrated that using a Ruthenium on Carbon (Ru/C) catalyst in a basic aqueous solution (e.g., 10% sodium hydroxide) allows the reaction to proceed at lower hydrogen pressures (e.g., 10-15 bar) and moderate temperatures (e.g., 100°C). googleapis.comgoogle.com This approach avoids the hazards of high-pressure reactors and pyrophoric materials. googleapis.comgoogle.com These controlled conditions have been shown to directly produce 4-aminocyclohexanecarboxylic acid with a trans to cis isomer ratio significantly greater than 3:1, achieving a trans product ratio of over 75% in a single step. googleapis.compatsnap.com This eliminates the need for subsequent, often low-yielding, isomerization steps. googleapis.com

The table below summarizes the impact of different reaction conditions on the stereoselective synthesis of 4-aminocyclohexanecarboxylic acid, highlighting the move from high-pressure or multi-step processes to more efficient, controlled one-pot methodologies.

Further innovation includes the use of biocatalysis, where enzymes are used to achieve high stereoselectivity. For instance, a single transaminase enzyme has been used in a dynamic isomerization process to convert cis/trans mixtures of 4-substituted cyclohexane-1-amines to the thermodynamically more stable trans diastereomer. nih.gov This enzymatic approach leverages the high specificity of the enzyme to selectively act on one isomer, offering a green and efficient alternative to chemical methods. nih.gov

Prodrug Design and Synthesis Strategies for Aminocarboxylic Acids

Aminocarboxylic acids like tranexamic acid often face challenges in drug delivery, such as poor membrane permeability and low oral bioavailability, due to their hydrophilic nature and charged zwitterionic state at physiological pH. alquds.eduresearchgate.net Prodrug design is a key strategy to overcome these limitations. A prodrug is a biologically inactive derivative of a parent drug molecule that, after administration, undergoes conversion in the body to release the active drug. tandfonline.com This approach aims to improve the pharmacokinetic properties of the parent compound.

For aminocarboxylic acids, the primary strategy involves masking the polar carboxyl and amino groups to increase lipophilicity, thereby enhancing membrane permeability. mdpi.com A common approach is the formation of ester or carbamate linkages.

Ester Prodrugs: The carboxyl group of the aminocarboxylic acid can be esterified. For example, simple alkyl esters can increase lipophilicity and improve transport across the gastrointestinal tract. mdpi.com Once absorbed into the bloodstream, these ester prodrugs are rapidly hydrolyzed by esterase enzymes to release the active carboxylic acid. mdpi.com

Carbamate Prodrugs: The amino group can be modified to form a carbamate. Acyloxyalkyl carbamates of tranexamic acid, for instance, have been designed to create prodrugs suitable for oral administration and for use in sustained-release dosage forms. google.com This modification masks the positive charge of the amino group, increasing lipophilicity and potentially allowing for absorption via different mechanisms. google.com

A critical aspect of prodrug design is controlling the rate of conversion back to the active drug. The linker used to attach the promoiety must be stable enough to prevent premature cleavage in the gastrointestinal tract but labile enough to be cleaved efficiently in the plasma or target tissue. mdpi.com The rate of hydrolysis can be fine-tuned by altering the chemical structure of the promoiety. For example, studies on maleamic acid-based prodrugs of tranexamic acid have shown that the half-life (t₁/₂) for conversion to the parent drug is highly dependent on pH and the specific chemical structure of the prodrug. nih.gov

The following table presents data from a kinetic study of a tranexamic acid prodrug (ProD 1), illustrating the significant impact of pH on its stability and conversion rate. nih.gov

This data demonstrates that the prodrug is relatively stable at the higher pH found in the intestine but hydrolyzes more rapidly in highly acidic environments, a crucial consideration for designing oral dosage forms that can bypass the stomach and release the drug in the desired part of the GI tract. nih.gov By creating prodrugs with tailored hydrolysis rates, scientists can develop medications with improved bioavailability and sustained-release profiles, ultimately enhancing therapeutic efficacy. google.com

Molecular and Cellular Mechanism Investigations of Aminocyclohexane Carboxylic Acid Compounds

Receptor Interaction and Modulation Studies

While the primary molecular interactions of aminocyclohexane carboxylic acid compounds like tranexamic acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid) are well-established in other areas, their role as histamine (B1213489) H1 receptor antagonists is less extensively documented in mainstream pharmacological literature. Some sources describe trans-4-(aminomethyl)cyclohexanecarboxylic acid as a histamine antagonist used in the context of bowel disease. biosynth.com However, the bulk of research into the receptor-level interactions of this compound class focuses on its influence on fibrinolysis and on various neurotransmitter receptors, rather than on a direct, competitive antagonism at the histamine H1 receptor. drugbank.comwikipedia.orgnih.govmdpi.comyoutube.com

Tranexamic acid has been shown to inhibit all three major subtypes of ionotropic glutamate (B1630785) receptors. nih.gov This inhibition occurs at high millimolar concentrations, which may be achieved during certain clinical applications. nih.gov The mechanism of action is particularly noteworthy at the N-methyl-D-aspartate (NMDA) receptor. Due to the structural similarity of tranexamic acid to the amino acid glycine (B1666218), it is proposed that tranexamic acid acts as a competitive antagonist at the glycine co-agonist binding site on the NMDA receptor. nih.gov This action reduces the binding of glycine, which is an obligatory co-agonist for NMDA receptor activation, thereby inhibiting receptor function. nih.gov

Studies using whole-cell voltage-clamp recordings on cultured mouse hippocampal neurons have quantified the inhibitory effects of tranexamic acid on these receptors. The compound produces a rapid and reversible inhibition. nih.gov Research has demonstrated that while 1mM of tranexamic acid did not alter synaptic transmission mediated by AMPA or NMDA receptors in one study, higher concentrations show clear inhibitory effects. nih.gov

Receptor SubtypeHalf Maximal Inhibitory Concentration (IC50)95% Confidence Interval (CI)
N-methyl-D-aspartate (NMDA)241 ± 45 mM200 to 281 mM
α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA)231 ± 91 mM148 to 314 mM
Kainate90 ± 24 mM68 to 112 mM

Table 1. Inhibitory concentrations of tranexamic acid on ionotropic glutamate receptors, based on data from whole-cell voltage-clamp recordings of current from cultured mouse hippocampal neurons. nih.gov

Beyond glutamate receptors, the most significant off-target interactions of tranexamic acid are with major inhibitory neurotransmitter receptors. It acts as a competitive antagonist at both gamma-aminobutyric acid type A (GABA-A) and glycine receptors. scholaris.canih.govorserlab.com This inhibitory action is considered a potential mechanism for the convulsive seizures observed with high doses of the drug, as it shifts the balance between excitatory and inhibitory neurotransmission toward hyperexcitability. nih.govscholaris.ca

The potency of tranexamic acid is highest for glycine receptors. scholaris.ca Studies in mice have demonstrated that concentrations of tranexamic acid equivalent to those measured in the cerebrospinal fluid of patients can inhibit glycine receptors. orserlab.comresearchgate.net The half-maximal inhibitory concentration (IC50) for glycine receptors was found to be 1.1 mM. nih.gov The inhibition of GABA-A receptors occurs with a similar potency to that of its antagonistic properties in the basolateral amygdala. nih.gov

The primary, therapeutically intended "receptor" interaction for tranexamic acid is with plasminogen. As a synthetic analog of lysine (B10760008), it reversibly binds to lysine receptor sites on plasminogen. wikipedia.orgdrugbank.com This binding prevents plasminogen from interacting with fibrin (B1330869), thereby inhibiting its conversion to the active enzyme plasmin and preventing the breakdown of fibrin clots. wikipedia.orgdrugbank.comnih.gov

Cellular and Subcellular Mechanistic Studies

Tranexamic acid has demonstrated the ability to suppress cell viability and inhibit proliferation across a variety of cellular models, particularly in the context of oncology. nih.govnih.gov This suppression is associated with multiple biochemical actions, including the inhibition of DNA synthesis and protein synthesis. nih.govresearchgate.net

In vitro studies have shown that tranexamic acid can reduce the viability of numerous human and murine cancer cell lines, including melanoma, breast, prostate, and neuroblastoma lines. nih.govresearchgate.net The mechanism for this anti-proliferative effect involves the perturbation of several intracellular signaling pathways. researchgate.net Research indicates that tranexamic acid can lead to reduced activating phosphorylation of STAT3 and S6K1 and decreased expression of the MYC oncoprotein. researchgate.net

Furthermore, tranexamic acid has been observed to induce apoptosis in non-cancerous cell types at high concentrations. nih.govresearchgate.net Studies on human tendon-derived cells, osteoblast-like cells, and chondrocytes have shown that tranexamic acid-mediated cell death occurs through an apoptotic cellular mechanism, characterized by an increase in Annexin V binding. nih.govresearchgate.net In some cell models, this apoptotic induction is linked to the generation of reactive oxygen species (ROS), mitochondrial membrane depolarization, and the activation of endoplasmic reticulum stress. researchgate.net In contrast, some research suggests tranexamic acid can protect against apoptosis in certain contexts, such as blocking rotenone-induced apoptosis in human neuroblastoma SH-SY5Y cells by modulating the phosphorylation of JNK and P38 and regulating BCL2 and BAX protein families. nih.gov

Cell Type/ModelObserved EffectAssociated Molecular/Cellular Changes
Breast Cancer Cells (MDA-MB-468, BT474)Inhibition of DNA Synthesis & ProliferationReduced 3H-thymidine incorporation. nih.gov
Various Cancer Lines (Melanoma, Breast, Prostate)Suppression of Cell ViabilityReduced phosphorylation of STAT3 & S6K1; decreased MYC expression. nih.govresearchgate.net
Tendon-derived cells & Osteoblast-like cellsApoptosis InductionIncreased Annexin V binding. nih.gov
ChondrocytesApoptosis InductionROS generation, mitochondrial membrane depolarization, endoplasmic reticulum stress. researchgate.net
Endometrial Cancer ModelInhibition of AngiogenesisIncreased angiostatin production, suppressed Placental Growth Factor (PlGF) expression. jcancer.org

Table 2. Summary of observed cellular effects of tranexamic acid in various in vitro models.

Tranexamic acid has been shown to exert protective effects on endothelial and epithelial barrier functions in various contexts. nih.govnih.gov Surgical trauma can lead to vascular endothelial injury and the degradation of the endothelial glycocalyx, a critical layer for maintaining vascular permeability. nih.gov Studies suggest that tranexamic acid can protect against this degradation. nih.gov

In models of traumatic hemorrhagic shock, early administration of tranexamic acid is associated with improved intestinal barrier function. nih.gov This protective effect may be mediated by the inhibition of neutrophil extracellular traps formation. nih.gov

In dermatological models, topical application of tranexamic acid has been found to accelerate the recovery of the epidermal permeability barrier following injury. nih.gov This effect is thought to be linked to its inhibition of plasmin, a serine protease whose activity increases after epidermal injury. nih.gov In keratinocytes, tranexamic acid may improve permeability barrier function by inhibiting protease-activated receptor 2 (PAR-2) activation and the subsequent influx of calcium. researchgate.net Additionally, in dermal microvascular endothelial cells, tranexamic acid has been shown to downregulate the expression of endothelin-1, a mechanism that contributes to its effects on skin pigmentation. researchgate.net

Mitochondrial Bioenergetics and Respiration Enhancement

Tranexamic acid has been shown to exert significant influence on mitochondrial bioenergetics, particularly by enhancing respiratory functions in endothelial cells. nih.govnih.govresearchgate.net Studies utilizing Seahorse XF technology, a standard for measuring cellular metabolism, have demonstrated that tranexamic acid strongly stimulates mitochondrial respiration. nih.govnih.govmainehealth.org This enhancement is characterized by an increase in both basal and maximal respiration in endothelial cells such as Human Umbilical Vein Endothelial Cells (HUVEC) and Human Aortic Endothelial Cells (HAEC). nih.gov

The observed effects include a notable increase in the mitochondrial reserve respiratory capacity and ATP production. nih.govresearchgate.net The spare respiratory capacity, which is the difference between maximal and basal respiration, is an indicator of a cell's flexibility to meet energetic demands. By increasing this capacity, tranexamic acid may improve the cell's ability to respond to stress. nih.gov This stimulation of oxidative phosphorylation suggests that tranexamic acid could play a role in maintaining cellular energy homeostasis, particularly under conditions of cellular stress like trauma or hemorrhage. nih.govnih.gov The precise molecular mechanisms that underpin this enhancement of mitochondrial respiration are still being investigated. nih.gov

Table 1: Impact of Tranexamic Acid on Mitochondrial Respiration in Endothelial Cells

Parameter Effect Cell Types Studied Reference
Mitochondrial Respiration Strongly stimulated Endothelial Cells nih.govresearchgate.netmainehealth.org
Basal Respiration Increased HAEC nih.gov
Maximal Respiration Increased HAEC nih.gov
Spare Respiratory Capacity Increased HAEC nih.gov
ATP Production Increased HAEC nih.govresearchgate.net

Regulation of Mitochondrial Dynamics (Biogenesis, Mitophagy)

Tranexamic acid actively regulates mitochondrial dynamics by concurrently stimulating mitochondrial biogenesis and inhibiting mitophagy. nih.govnih.govmainehealth.org Mitochondrial biogenesis, the process of generating new mitochondria, is crucial for cellular health and function. plos.org Studies indicate that tranexamic acid enhances this process in endothelial cells and neutrophils. maine.edu

Table 2: Tranexamic Acid's Influence on Mitochondrial Dynamic Pathways

Process Effect Key Molecular Target Cell Type Reference
Mitochondrial Biogenesis Stimulated IGF1R (phosphorylation enhanced) HUVEC nih.govnih.gov
Mitophagy Inhibited SQSTM1 (expression suppressed) HUVEC nih.govnih.gov

Impact on Intracellular DNA Release (e.g., Mitochondrial DNA)

A key cellular mechanism of tranexamic acid involves the inhibition of intracellular DNA release, specifically mitochondrial DNA (mtDNA), from cells during stress events like hemorrhage or severe burns. nih.govnih.govnih.gov Damage-associated molecular patterns (DAMPs), which include mtDNA, are released during cellular injury and can trigger inflammatory responses that lead to further tissue damage, such as endotheliopathy. nih.govnih.govresearchgate.net

Research has demonstrated that tranexamic acid effectively inhibits the release of endogenous mtDNA from both granulocytes and endothelial cells. nih.govnih.gov Furthermore, it can attenuate the damage to the endothelial monolayer caused by exposure to exogenous mtDNA. nih.govnih.govmainehealth.org This protective effect is significant because the release of mtDNA can create a feed-forward loop, where released mtDNA causes more DAMP release and exacerbates endothelial pathology. nih.gov By suppressing the release of these mitochondrial DAMPs, tranexamic acid may exert anti-inflammatory effects that are pertinent to clinical situations such as burn resuscitation and trauma. researchgate.netnih.gov

Modulation of Melanogenesis and Inflammatory Pathways in Keratinocytes

Tranexamic acid has been identified as a modulator of skin pigmentation and inflammation, primarily through its actions on keratinocytes and their interaction with melanocytes. nih.gov It inhibits melanogenesis, the process of melanin (B1238610) production, through several interconnected pathways. nih.govvelaskincare.com One primary mechanism is the inhibition of the plasminogen/plasmin system. nih.gov Ultraviolet (UV) radiation can induce plasmin activity in keratinocytes, which stimulates melanocytes. Tranexamic acid blocks the binding of plasminogen to keratinocytes, thereby reducing the production of melanocyte stimulators like prostaglandins (B1171923) and arachidonic acid. nih.gov

Furthermore, tranexamic acid can stimulate the expression of Transforming Growth Factor-beta 1 (TGF-β1) in keratinocytes. nih.gov This cytokine then acts via paracrine signaling to inhibit melanogenesis in melanocytes, downregulating key enzymes and transcription factors such as tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and microphthalmia-associated transcription factor (MITF). nih.gov Studies have also shown that tranexamic acid's inhibitory effects may involve the extracellular signal-regulated kinase (ERK) signaling pathway, which leads to the degradation of MITF. nih.gov

In addition to its effects on pigmentation, tranexamic acid modulates inflammatory pathways in keratinocytes. It has been shown to mitigate psoriasis-like inflammation by inhibiting the NFκB signaling pathway and suppressing the activation of the NLRP3 inflammasome. nih.gov This anti-inflammatory action is linked to the enhancement of autophagy in keratinocytes. nih.gov

Table 3: Mechanisms of Tranexamic Acid in Keratinocytes

Cellular Process Mechanism of Action Key Molecules Involved Reference
Melanogenesis Inhibition Blocks plasminogen binding to keratinocytes Plasminogen, Prostaglandins nih.gov
Stimulates TGF-β1 expression TGF-β1, TYR, TRP-1, MITF nih.gov
Activates ERK signaling pathway ERK, MITF nih.gov
Inflammation Modulation Inhibits NFκB signaling and NLRP3 inflammasome NFκB, NLRP3, IKK, IκB nih.gov

Cytotoxicity Mechanisms in Specific Cell Types (e.g., Tendon-Derived Cells, Osteoblast-Like Cells)

While tranexamic acid demonstrates protective effects in some cell types, in vitro studies have revealed a dose- and time-dependent cytotoxicity in others, particularly tendon-derived cells and osteoblast-like cells. nih.govnih.gov Research investigating the effects of topical tranexamic acid treatment found that concentrations of 20 mg/ml and higher caused a significant decrease in the number of viable tendon-derived cells and osteoblast-like cells after 24 hours of exposure. nih.govnih.gov At higher concentrations (≥ 50 mg/ml), a significant reduction in cell numbers was observed in as little as 3 hours. nih.govnih.gov

The mechanism of cell death induced by these concentrations of tranexamic acid has been identified as apoptosis. nih.govnih.gov In addition to reducing cell viability, tranexamic acid concentrations above 35 mg/ml were also found to significantly decrease collagen deposition by tendon-derived cells, indicating a negative impact on their primary function. nih.gov Fluorescence imaging confirmed these findings, showing atypical cellular morphologies and reduced cell numbers with increasing concentrations of the compound. nih.gov These findings suggest that while lower concentrations may be safe, higher concentrations can be detrimental to the health and function of these specific musculoskeletal cell types. nih.govnih.gov Conversely, other studies on bone marrow-derived osteoblasts have suggested that at lower concentrations, tranexamic acid may have an osteoanabolic (bone-building) effect while inhibiting the formation of osteoclasts (cells that break down bone tissue). mdpi.com

Table 4: Cytotoxic Effects of Tranexamic Acid on Musculoskeletal Cells In Vitro

Cell Type Cytotoxic Concentration Exposure Time Observed Effects Mechanism Reference
Tendon-Derived Cells ≥ 20 mg/ml 24 hours Decreased cell viability Apoptosis nih.govnih.gov
≥ 50 mg/ml 3 hours Decreased cell viability Apoptosis nih.govnih.gov
> 35 mg/ml 24 hours Reduced collagen deposition - nih.gov
Osteoblast-Like Cells ≥ 20 mg/ml 24 hours Decreased cell viability Apoptosis nih.govnih.gov
≥ 50 mg/ml 3 hours Decreased cell viability Apoptosis nih.govnih.gov

Structure Activity Relationship Sar Explorations of Aminocyclohexane Carboxylic Acid Derivatives

Methodological Frameworks for SAR Elucidation

The elucidation of SAR for aminocyclohexane carboxylic acid derivatives involves a multidisciplinary approach, integrating chemical synthesis with a variety of analytical and biological evaluation techniques.

Chemical Synthesis and Derivatization: The foundation of SAR studies lies in the systematic synthesis of analog libraries. This involves the modification of the core tranexamic acid structure, including the cyclohexane (B81311) ring, the aminomethyl group, and the carboxylic acid moiety. For instance, derivatives with substitutions on the amino group or esterification of the carboxyl group to create prodrugs have been synthesized to explore their impact on activity and absorption. rsc.orgdocsdrive.comscialert.net

In Vitro Enzymatic Assays: The primary biological activity of these compounds is their ability to inhibit plasmin and other related proteases. The potency of new derivatives is often assessed using in vitro enzyme inhibition assays. These assays typically utilize a chromogenic substrate, such as S-2251, which releases a colored compound upon cleavage by the enzyme. mdpi.com The inhibitory capacity of the test compound is quantified by measuring the reduction in color development, from which parameters like the half-maximal inhibitory concentration (IC50) can be determined.

Fibrinolysis Assays: To evaluate the antifibrinolytic effect in a more physiologically relevant context, clot lysis assays are employed. In these assays, a fibrin (B1330869) clot is formed and the time taken for its dissolution by plasmin in the presence and absence of the inhibitor is measured. This provides a direct assessment of the compound's ability to prevent fibrin degradation.

Structural Biology Techniques: X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for understanding the molecular basis of interaction between the inhibitors and their target enzymes. nih.gov X-ray crystallography of co-crystals of plasmin with tranexamic acid-derived inhibitors has provided detailed three-dimensional structures of the binding site, revealing key interactions at the atomic level. nih.govsemanticscholar.org NMR spectroscopy can be used to study the binding of these derivatives to the enzyme in solution. nih.gov

Chromatographic and Spectroscopic Analysis: High-Performance Liquid Chromatography (HPLC) is a crucial technique for the purification and analysis of synthesized derivatives, ensuring their purity before biological testing. researchgate.net Spectroscopic methods, including mass spectrometry and NMR, are used to confirm the chemical structures of the novel compounds. docsdrive.com

Identification of Key Structural Features for Biological Activity

Through extensive SAR studies, several key structural features of aminocyclohexane carboxylic acid derivatives have been identified as critical for their biological activity.

The trans-stereochemistry of the 4-(aminomethyl) and 1-carboxylic acid groups on the cyclohexane ring is a fundamental requirement for potent antifibrinolytic activity. The specific spatial arrangement of these two functional groups is crucial for effective binding to the lysine-binding sites on plasminogen.

The aminomethyl group plays a pivotal role in the interaction with the target enzyme. Masking experiments have suggested that the free amine of the tranexamic acid moiety interacts with the aspartate residue at the S1 specificity pocket of plasmin. mdpi.com This interaction is a key determinant of the inhibitory activity.

The carboxylic acid group is also essential for activity, contributing to the binding affinity. However, modifications at this position have been explored to create prodrugs with improved pharmacokinetic properties. For example, esterification of the carboxylic acid has been shown to enhance absorption. rsc.orgnih.gov These ester derivatives are designed to be hydrolyzed in vivo to release the active parent drug. rsc.org

The cyclohexane ring serves as a rigid scaffold to maintain the optimal distance and orientation between the aminomethyl and carboxylic acid groups. The conformational properties of the ring are therefore important for biological activity.

Computational and Chemoinformatics Approaches to SAR Analysis

Computational and chemoinformatics tools have become indispensable in the SAR analysis of aminocyclohexane carboxylic acid derivatives, enabling the rational design of new inhibitors and providing insights into their mechanisms of action.

Molecular Docking: This computational technique is used to predict the binding mode and affinity of a ligand to its target protein. Docking studies have been instrumental in understanding how tranexamic acid derivatives interact with the active site of plasmin. mdpi.com These studies have helped to visualize the key interactions, such as the insertion of the tranexamic acid moiety into the S1 specificity pocket, and have guided the design of new derivatives with improved binding characteristics. mdpi.comsemanticscholar.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies on a broad range of aminocyclohexane carboxylic acid derivatives are not extensively detailed in the provided context, the principles of QSAR are fundamental to SAR exploration. nih.govnih.gov These models can be used to predict the activity of virtual compounds, thereby prioritizing synthetic efforts.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the protein-ligand complex, allowing for the study of the conformational changes and stability of the interactions over time. This can offer deeper insights into the binding mechanism and the role of specific residues in the binding site.

Pharmacophore Modeling: This approach involves identifying the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity. A pharmacophore model for plasmin inhibitors can be developed based on the structures of known active compounds and their interactions with the enzyme, serving as a template for the design of new molecules.

A computational model for coagulation and fibrinolysis has been used to propose a mechanistic explanation for the dual behavior of tranexamic acid, which can exhibit both anti-fibrinolytic and, under certain conditions, pro-fibrinolytic properties. nih.govplos.org

SAR in Relation to Enzyme-Ligand Interactions

The interaction of aminocyclohexane carboxylic acid derivatives with their target enzymes, primarily plasmin, is a key determinant of their biological activity. SAR studies in this context focus on how structural modifications influence these interactions at the molecular level.

X-ray crystal structures of plasmin in complex with novel tranexamic acid-derived inhibitors have provided invaluable insights into the enzyme-ligand interactions. nih.govsemanticscholar.org These studies have revealed that the tranexamic acid moiety of these inhibitors inserts into the primary specificity pocket (S1) of the enzyme's catalytic cleft. nih.govsemanticscholar.org This finding suggests that tranexamic acid itself can act as a weak inhibitor of the active form of plasmin. semanticscholar.org

The inhibitors form key interactions with both the S1 and S3' subsites of the catalytic cleft. semanticscholar.org Mutational studies have identified specific amino acid residues within these subsites that are crucial for inhibitor binding. For example, phenylalanine at position 587 (F587) in the S' subsite has been shown to play a key role in mediating the interaction with the inhibitor. nih.govsemanticscholar.org

The design of active site-directed plasmin inhibitors containing a tranexamic acid residue has been a successful strategy. mdpi.com Docking studies have confirmed that these inhibitors bind to the active site rather than the lysine-binding sites (LBS) on the kringle domains of plasminogen. mdpi.com This targeted binding prevents plasmin from digesting its substrates. mdpi.com

The following table summarizes the key interactions of a tranexamic acid-derived inhibitor with the plasmin active site, as revealed by structural studies.

Inhibitor MoietyPlasmin SubsiteKey Interacting Residues
Tranexamic AcidS1Aspartate
Phenyl/TyrosineS1'-
Amide Linker--
P2' MoietyS3'Phenylalanine 587

This table is a generalized representation based on available data.

SAR in Relation to Receptor Selectivity and Potency

A major goal in the development of new aminocyclohexane carboxylic acid derivatives is to enhance their potency and selectivity for plasmin over other serine proteases, thereby minimizing potential off-target effects.

Tranexamic acid itself is a lysine (B10760008) analog that primarily acts by binding to the lysine-binding sites (LBS) on plasminogen, preventing its activation to plasmin. mdpi.comnih.gov However, this mechanism can lack specificity. To improve selectivity, research has focused on designing active site-directed inhibitors. mdpi.com

Derivatives have been developed that exhibit significantly higher inhibitory activity for plasmin compared to other related enzymes such as urokinase and plasma kallikrein. nih.gov For example, the YO-2 inhibitor was found to have an IC50 of 0.53 µM for plasmin, while its IC50 values for urokinase and plasma kallikrein were 5.3 µM and 30 µM, respectively, demonstrating a clear selectivity for plasmin. nih.gov

Structural alignment analysis with other proteases like urokinase and kallikrein has provided insights into the molecular basis for the observed selectivity of these inhibitors. nih.gov Differences in the amino acid composition and conformation of the active sites of these enzymes can be exploited to design inhibitors that bind preferentially to plasmin.

The potency of these derivatives has also been significantly improved through SAR-guided modifications. For instance, replacement of the lysine residue in a lead compound with phenylalanine or tyrosine residues has been shown to increase plasmin inhibition. mdpi.com Further optimization of the P1', and P2' moieties of these peptide-based inhibitors has led to a second generation of inhibitors with enhanced activity. mdpi.com

The table below presents a comparison of the inhibitory potency of different tranexamic acid derivatives against plasmin.

CompoundModificationPlasmin IC50 (µM)
Tranexamic Acid-~75,000 (amidolytic)
YO-2TXA-Tyr-octylamide0.53
H-TXA-Phe-ACALys replaced with Phe21 (fibrinolytic)

Data compiled from multiple sources for illustrative purposes. mdpi.comnih.gov

It is important to note that some aminocyclohexane carboxylic acid derivatives have been investigated for their activity on other receptors. For instance, certain analogs have been shown to act as agonists for vasopressin V2 receptors, indicating that the aminocyclohexane carboxylic acid scaffold can be adapted to target different biological systems. nih.gov Tranexamic acid has also been found to be a competitive antagonist of glycine (B1666218) receptors. orserlab.com

Preclinical Metabolic Pathway Characterization of Aminohydrochlorides

Elucidation of Metabolic Transformations in Preclinical Models

The metabolic transformation of Tranexamic acid is not a significant pathway for its elimination from the body. drugbank.com Preclinical and clinical studies have consistently shown that the vast majority of an administered dose of Tranexamic acid is excreted as the unchanged parent drug. drugbank.comnih.gov The primary route of elimination is through urinary excretion, with over 95% of the drug being recovered in the urine unmetabolized. drugbank.comnih.gov This indicates that the compound undergoes very limited metabolic alteration in vivo.

Pharmacokinetic studies in various animal models, including swine and dogs, have been conducted to understand the disposition of the drug. dtic.milnih.govauburn.edu For instance, studies in swine models have characterized the clearance of Tranexamic acid, noting that it was diminished in a state of hypovolemia. nih.gov Another study in swine and sheep compared the pharmacokinetic profiles after intravenous (IV), intramuscular (IM), and intraosseous (IO) administration, finding similarities in the concentration curves for all routes. dtic.mil Similarly, pharmacokinetic analysis in dogs has been performed to model different dosing schedules. auburn.edu These preclinical models are crucial for understanding the absorption, distribution, and excretion characteristics of the compound, which are dominated by renal clearance rather than metabolic conversion.

Identification and Structural Elucidation of Metabolites

Consistent with its limited metabolic profile, only minor metabolites of Tranexamic acid have been identified. The metabolism of the compound is described as poorly characterized, but two specific metabolites have been reported. drugbank.com Following oral administration, approximately 1% of the dose is excreted as a dicarboxylic acid metabolite, and about 0.5% is excreted as an acetylated metabolite. drugbank.com

Investigation of Compound Effects on Endogenous Metabolic Pathways (e.g., Glutathione Metabolism, Lipid Metabolism)

Glutathione Metabolism Tranexamic acid and its derivatives have been studied for their effects on the metabolism of glutathione (GSH). archivepp.comresearchgate.netresearchgate.net In one study using freshly isolated human leukocytes, Tranexamic acid at concentrations of 300 μM and 400 μM was observed to cause a slight decrease in GSH concentration over time. archivepp.comresearchgate.net In contrast, a concentration of 500 μM showed a slight increase between 30 and 60 minutes. archivepp.com This suggests a concentration-dependent effect on glutathione levels in these cells. The N-acetyl derivative of Tranexamic acid was found to have a more pronounced effect, causing a marked depletion of GSH. archivepp.comresearchgate.netresearchgate.net Glutathione is a critical endogenous antioxidant, and its interaction with xenobiotics is important for detoxification and cellular protection. archivepp.comwho.int

Lipid Metabolism Research indicates that Tranexamic acid can influence lipid metabolism, particularly concerning lipoprotein(a) [Lp(a)]. nih.gov It has been noted to affect lipoprotein metabolism by inhibiting the binding of Lp(a) to low-density lipoprotein (LDL). nih.gov Furthermore, Tranexamic acid may increase the dissociation of cell-bound apolipoprotein(a) and reduce Lp(a) catabolism. nih.gov In a different context, an in vitro study investigating the impact of Tranexamic acid on fat grafting found that it did not significantly alter the differentiation of human adipose capillary-associated progenitor cells into adipocytes. nih.gov Gene expression analysis of adipogenic markers like Adiponectin (AdipoQ), Perilipin 1 (PLIN1), and Fatty Acid Binding Protein 4 (FABP4) showed similar expression levels after 10 days of differentiation in the presence of Tranexamic acid compared to controls. nih.gov This suggests that the compound does not have a detrimental effect on adipogenesis in this model. nih.gov

Table 1: Summary of Tranexamic Acid's Effects on Endogenous Pathways

Metabolic Pathway Finding Model System
Glutathione Metabolism Concentration-dependent slight decrease in GSH levels. Human Leukocytes
Lipid Metabolism Inhibits binding of Lipoprotein(a) to LDL. Not Specified
Adipogenesis No significant alteration of adipocyte differentiation. Human Adipose Progenitor Cells

Role of Drug Metabolizing Enzymes and Transporters in Preclinical Disposition

The disposition of a drug in the body is governed by the interplay of metabolic enzymes and transporters. researchgate.netwalshmedicalmedia.com

Transporters Transporters are membrane proteins that play a crucial role in the absorption, distribution, and excretion of drugs. walshmedicalmedia.comnih.govresearchgate.net While the specific transporters responsible for the renal excretion of Tranexamic acid are not fully detailed in the provided search results, its nature as a lysine (B10760008) analog suggests that amino acid transporters could be involved. nih.gov

One study has explored the interaction of Tranexamic acid with the glutamate (B1630785) transporter EAAT3 (Excitatory Amino Acid Transporter 3). nih.gov The results showed that Tranexamic acid significantly decreased the activity of EAAT3 in a non-competitive manner. nih.gov This interaction may be related to some of the neurological effects observed at high doses, as EAAT3 is a key neuronal glutamate transporter. nih.gov Transporters in the kidneys, such as Organic Anion Transporters (OATs) and Organic Cation Transporters (OCTs), are generally responsible for the secretion of drugs into the urine, but their specific involvement in the transport of Tranexamic acid has not been fully elucidated. walshmedicalmedia.com

Physiologically Based Pharmacokinetic (PBPK) Modeling in Preclinical Species

Physiologically Based Pharmacokinetic (PBPK) modeling is a computational tool used to predict the absorption, distribution, metabolism, and excretion (ADME) of drugs in different species. ucl.ac.uknih.gov Several studies have developed PBPK models for Tranexamic acid to simulate its pharmacokinetics and evaluate different administration routes. ucl.ac.uknih.govlshtm.ac.uknih.gov

These models have been developed using data from healthy human volunteers and are used to predict drug exposure under various scenarios. ucl.ac.uknih.gov For example, PBPK models created with software like GastroPlus® have been used to describe the pharmacokinetics of Tranexamic acid following intravenous, oral, and intramuscular administrations. ucl.ac.uklshtm.ac.uk These models incorporate physiological parameters and drug-specific properties to simulate concentration-time profiles. ucl.ac.uk The models have been validated using separate clinical data sets and have shown good predictive performance. ucl.ac.uknih.gov

In preclinical species, pharmacokinetic studies provide the necessary data for building and validating such models. A study in dogs determined the pharmacokinetics of Tranexamic acid following both IV and oral administration using non-compartmental and computational methods to inform dosing schedules. auburn.edu Pharmacokinetic parameters have also been determined in swine and sheep models. dtic.milfigshare.com PBPK models can integrate such preclinical data to improve the understanding of how factors like blood flow, tissue partitioning, and clearance affect the drug's disposition, aiding in the translation of findings from animal models to humans. ucl.ac.uklshtm.ac.uknih.gov

Table 2: Preclinical Species in Tranexamic Acid Pharmacokinetic Studies

Preclinical Species Administration Routes Studied Key Findings
Swine IV, IM, IO PK curves are similar for IV, IO, and IM routes; clearance is reduced in hypovolemia. dtic.milnih.gov
Sheep IV, IM, IO Drug half-life was longer compared to pigs. dtic.mil
Dog IV, PO Pharmacokinetic parameters determined to assist in designing clinical studies. auburn.edu

Advanced Analytical Methodologies for Aminocyclohexane Carboxylic Acid Derivative Quantification

Chromatographic Techniques for Separation and Detection

Chromatography is the cornerstone for the analysis of tranexamic acid, providing the necessary separation from matrix components and other analytes. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC) are the most prominently used techniques, each offering distinct advantages in terms of sensitivity, specificity, and throughput.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a widely adopted technique for the determination of tranexamic acid. core.ac.ukymerdigital.com Due to the compound's poor UV absorption, most HPLC methods necessitate a derivatization step to introduce a chromophoric or fluorophoric tag, thereby enhancing detection sensitivity. core.ac.ukresearchgate.net

Reversed-phase HPLC (RP-HPLC) is the most common separation mode for tranexamic acid analysis. core.ac.uk C18 columns are frequently employed as the stationary phase. tandfonline.comresearchgate.net Detection is typically performed using UV or fluorescence detectors after converting the non-absorbing tranexamic acid into a detectable derivative.

UV detection is often utilized following derivatization with reagents that introduce a strong chromophore. For instance, after derivatization with benzene sulfonyl chloride, the resulting product can be detected at 232 nm. tandfonline.com Another method involves derivatization with 2,4-dinitrofluorobenzene (Sanger's reagent), with the derivative detected at 355 nm. researchgate.net A simple RP-HPLC method without derivatization has also been reported using a mobile phase of sodium dihydrogen orthophosphate, triethylamine, and sodium dodecyl sulfate (pH 2.5) with UV detection at 220 nm. ymerdigital.com

Fluorescence detection offers higher sensitivity compared to UV detection. core.ac.uk Pre-column derivatization with fluorescent tags is a common strategy. The choice of mobile phase is critical for achieving optimal separation; mixtures of acetonitrile and aqueous buffers, such as ammonium acetate or phosphate buffer, are frequently used. researchgate.nettandfonline.com

Derivatizing AgentStationary PhaseMobile PhaseDetection WavelengthReference
Benzene Sulfonyl ChlorideC18 (250 mm × 4.6 mm, 5 µm)Acetonitrile: 0.1 M Ammonium Acetate (pH 5.0) (25:75 v/v)UV at 232 nm tandfonline.com
2,4-Dinitrofluorobenzene (DNFB)C18 (250 × 4.6mm, 5 µm)Acetonitrile: Water (65:35 v/v)UV at 355 nm researchgate.net
Phenyl Isothiocyanate (PITC)C1810mM Phosphate Buffer (pH 3.6): Acetonitrile (65:35 v/v)UV at 245 nm researchgate.net
NinhydrinC18Methanol: Acetate Buffer (20 mM, pH 4) (75:25 v/v)UV-Vis at 570 nm ui.ac.idresearchgate.net
NoneHypersil ODS C18 (25 cm × 4.6 mm, 5 µm)Aqueous buffer with sodium dihydrogen orthophosphate, triethylamine, and sodium dodecyl sulfate (pH 2.5)UV at 220 nm ymerdigital.com

Pre-column derivatization is a key strategy to overcome the challenge of detecting tranexamic acid. This process involves a chemical reaction to attach a UV-absorbing or fluorescent molecule to the analyte before it is introduced into the HPLC system. researchgate.net

Several reagents have been successfully employed for this purpose:

Phenyl isothiocyanate (PITC) reacts with the primary amine group of tranexamic acid to form a phenylthiocarbamoyl derivative, which can be detected by UV. researchgate.netnih.gov This method also includes a step for the selective elimination of interfering α-amino acids. nih.gov

Benzene sulfonyl chloride reacts with tranexamic acid in an aqueous medium at room temperature to form a derivative with significant UV absorbance. tandfonline.comtandfonline.com

2,4-Dinitrofluorobenzene (DNFB) , also known as Sanger's reagent, reacts with tranexamic acid in an alkaline medium at 60°C to yield a derivative detectable by a photodiode array (PDA) detector. researchgate.net

Ninhydrin is another effective derivatizing agent that reacts with tranexamic acid to form a colored product (Ruhemann's purple), which can be detected in the visible range (e.g., 570 nm). ui.ac.idresearchgate.net

Other reagents reported for the derivatization of tranexamic acid include 2-hydroxynaphthaldehyde and sodium picrylsulfonate. tandfonline.com

The optimization of reaction conditions such as temperature, time, and reagent concentration is crucial for achieving complete and reproducible derivatization. researchgate.net

The use of an internal standard (IS) is critical for ensuring the accuracy and precision of chromatographic methods, as it compensates for variations in sample preparation and instrument response. An ideal internal standard should be structurally similar to the analyte but chromatographically resolved from it and other matrix components.

For the analysis of tranexamic acid, several compounds have been utilized as internal standards:

cis-4-Aminocyclohexanecarboxylic acid , a geometric isomer of tranexamic acid, has been used as an IS in LC-MS/MS methods. thaiscience.info

4-Aminocyclohexanecarboxylic acid was used as an IS for an LC-MS/MS method quantifying tranexamic acid in whole blood. lshtm.ac.uk

Isotopically labeled tranexamic acid (e.g., ¹³C₂,¹⁵N-trans-tranexamic acid) is considered an ideal IS, especially for mass spectrometry-based methods, as it co-elutes with the analyte and has nearly identical physicochemical properties, minimizing matrix effects. ipp.pt

Other compounds like heptaminol hydrochloride and methyldopa have also been reported as internal standards in HPLC-UV and LC-MS/MS methods, respectively. researchgate.net

Method validation involves assessing parameters such as linearity, accuracy, precision, and recovery for both the analyte and the internal standard to ensure the reliability of the analytical results. thaiscience.infoipp.pt

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific method for the quantification of tranexamic acid, particularly in complex biological matrices like plasma and whole blood. core.ac.ukthaiscience.infolshtm.ac.uk This technique often requires minimal sample preparation, such as a simple protein precipitation step, and offers high throughput. thaiscience.infoipp.ptnih.gov

In LC-MS/MS analysis, tranexamic acid is typically ionized using electrospray ionization (ESI) in the positive ion mode. Quantification is achieved using multiple reaction monitoring (MRM), which enhances selectivity by monitoring a specific precursor-to-product ion transition. thaiscience.infonih.gov For tranexamic acid, a common transition is from the protonated molecule [M+H]⁺ at m/z 158.1 to a product ion at m/z 95.1. thaiscience.info

The use of an appropriate internal standard, such as an isotopically labeled analog or a structurally similar compound, is standard practice to ensure high accuracy and precision. thaiscience.infolshtm.ac.ukipp.pt LC-MS/MS methods have been validated over wide concentration ranges (e.g., 0.1-1000.0 μg/mL) and have demonstrated excellent performance in terms of precision, accuracy, and stability. thaiscience.infonih.gov

Chromatographic ColumnMobile PhaseIon Transition (m/z)Internal Standard (IS)Linear RangeReference
C18Ammonium acetate buffer (pH 3.8) / Acetonitrile (95:5, v/v)158.1 → 95.1cis-4-aminocyclohexanecarboxylic acid (144.0 → 81.1)0.1-100 µg/mL thaiscience.info
BEH AmideAqueous + Formic acid (0.1%) / Acetonitrile + Formic acid (0.1%)158.25 → 95.15¹³C₂,¹⁵N-trans-tranexamic acid (161.25 → 98.15)Not Specified ipp.pt
Not SpecifiedNot SpecifiedNot Specified4-aminocyclohexanecarboxylic acid0.1-1000.0 mg/L lshtm.ac.uk

High-Performance Thin-Layer Chromatography (HPTLC) Applications

High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, cost-effective, and rapid alternative for the simultaneous quantification of tranexamic acid and other drugs in combined dosage forms. ijprs.com This technique allows for the analysis of multiple samples simultaneously on a single plate.

In a typical HPTLC method, separation is achieved on precoated silica gel 60F₂₅₄ plates. ijprs.comimedpub.com The choice of the mobile phase is crucial for achieving good separation. For the simultaneous estimation of etamsylate and tranexamic acid, a mobile phase consisting of water, acetone, and methanol has been used. ijprs.com For the analysis of mefenamic acid and tranexamic acid, a double development technique with different solvent systems for each compound has been employed. imedpub.com

Detection is performed densitometrically using a UV detector at a wavelength where both components show a reasonable response, such as 230 nm. ijprs.com For tranexamic acid, which lacks a strong chromophore, a derivatization step may be necessary. For example, spraying with a ninhydrin solution allows for detection at 525 nm. imedpub.com The method is validated according to ICH guidelines for linearity, accuracy, precision, and specificity. ijprs.comimedpub.com

Co-analyteStationary PhaseMobile PhaseDetection WavelengthLinear Range (Tranexamic Acid)Reference
EtamsylatePrecoated silica gel 60F₂₅₄Water: Acetone: Methanol (3:4:3 v/v/v)230 nm2000-12000 ng/spot ijprs.com
Mefenamic AcidPrecoated silica gel 60F₂₅₄Methanol: Glacial Acetic Acid (9:1, v/v) (for TXA)525 nm (after derivatization with ninhydrin)30-500 ng/band imedpub.com

Spectroscopic and Spectrofluorimetric Analytical Approaches

Spectroscopic and spectrofluorimetric methods offer sensitive and accessible avenues for the quantification of tranexamic acid, typically following a derivatization step to introduce a chromophoric or fluorophoric moiety to the molecule.

Spectroscopic Methods: Simple, rapid, and economical spectrophotometric methods have been developed based on the reaction of the primary amino group of tranexamic acid with various reagents. One such method involves the reaction with sodium 1,2-naphthoquinone-4-sulphonate (NQS), which produces a reddish-orange colored chromogen with a maximum absorption (λmax) at 474 nm. nih.gov Another approach utilizes ninhydrin, which reacts with the primary amino group in a basic medium (pH 8.0) to form a bluish-purple colored product that absorbs maximally at 565 nm. researchgate.net The Hantzsch reaction, involving the condensation of tranexamic acid's primary amino group with acetylacetone and formaldehyde, yields a yellow product that can be measured spectrophotometrically at 335 nm. creative-proteomics.com These colorimetric methods are valued for their simplicity and cost-effectiveness.

Spectrofluorimetric Methods: For enhanced sensitivity, spectrofluorimetric techniques are employed. One highly sensitive method is based on a nucleophilic substitution reaction between the amino group of tranexamic acid and 4-chloro-7-nitrobenzofurazan (NBD-Cl) in a borate buffer at pH 9.0. core.ac.uknih.gov This reaction generates a yellow, fluorescent product measured at an emission wavelength of 536 nm after excitation at 470.5 nm. core.ac.uknih.gov Another spectrofluorimetric approach uses the product from the Hantzsch reaction (with acetylacetone and formaldehyde), which can be measured fluorimetrically with an emission maximum at 480 nm. creative-proteomics.com These methods provide significantly lower limits of detection, making them suitable for analyses where trace amounts of the compound are expected, such as in human plasma. core.ac.uknih.gov

Capillary Zone Electrophoresis (CZE) for Compound Analysis

Capillary Zone Electrophoresis (CZE) is a high-resolution separation technique that can be applied to the analysis of tranexamic acid. CZE separates analytes based on their charge-to-size ratio within a narrow capillary filled with a background electrolyte under the influence of a high electric field. creative-proteomics.com While less common than chromatographic methods for this specific compound, CZE offers advantages such as rapid analysis times, high separation efficiency, and minimal sample and reagent consumption. creative-proteomics.com For a molecule like tranexamic acid, which has limited UV absorbance, derivatization may be necessary prior to CZE analysis to improve detection sensitivity when using standard UV detectors. core.ac.uk The technique is mentioned in reviews of analytical methods for tranexamic acid as a viable, though less frequently reported, separative technique alongside gas chromatography (GC) and liquid chromatography (LC). core.ac.uk

Rigorous Analytical Method Validation

The validation of analytical methods is essential to ensure their reliability for the intended application. For tranexamic acid quantification, methods are rigorously validated for several key parameters, including linearity, accuracy, precision, limits of detection and quantification, robustness, and ruggedness.

Linearity: This parameter establishes the concentration range over which the analytical method provides a response that is directly proportional to the concentration of the analyte. For instance, a spectrofluorimetric method using NBD-Cl demonstrated linearity in the range of 20–100 ng/mL. core.ac.uknih.gov A spectrophotometric method using NQS was linear over a concentration range of 10-70 µg/mL. nih.gov An HPLC method developed for injection formulations showed linearity from 0.8 mg/mL to 1.2 mg/mL with a coefficient of determination (R²) of 0.999.

Accuracy: Accuracy is determined by recovery studies, which measure the closeness of the experimental value to the true value. HPLC-based methods have shown excellent accuracy, with recovery percentages typically falling between 98.0% and 102.0%. ymerdigital.com For example, one validated HPLC method reported recovery values for tranexamic acid injection between 99.67% and 100.28%.

Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is often expressed as the Relative Standard Deviation (RSD). For an HPLC method, intermediate precision over three days showed RSD values of 0.239%, 0.402%, and 0.137%. ymerdigital.com

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. A spectrofluorimetric method reported an LOQ of 12.4 ng/mL. core.ac.uknih.gov An HPLC method for injection formulations determined the LOD and LOQ to be 0.4062 µg/mL and 1.2311 µg/mL, respectively. A solid phase microextraction method followed by LC-MS/MS analysis established an LOD of 0.5 µg/mL and an LLOQ of 1.5 µg/mL. nih.gov

Robustness and Ruggedness: Robustness is the capacity of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. An HPLC method was tested for robustness by varying the flow rate, wavelength, and injection volume, with the resulting RSD being 0.640%, 1.145%, and 0.924%, respectively. ymerdigital.com Ruggedness assesses the reproducibility of the results under varied conditions, such as different analysts or instruments.

Table 1: Summary of Validation Parameters for Various Tranexamic Acid Quantification Methods

Analytical Method Linearity Range Accuracy (% Recovery) LOD LOQ Source(s)
Spectrofluorimetry (NBD-Cl) 20–100 ng/mL - - 12.4 ng/mL core.ac.uknih.gov
Spectrophotometry (NQS) 10–70 µg/mL - - - nih.gov
Spectrophotometry (Ninhydrin) 3–40 µg/mL - - - researchgate.net
HPLC (Injection) 0.8–1.2 mg/mL 99.67% – 100.28% 0.4062 µg/mL 1.2311 µg/mL ymerdigital.com
LC-MS/MS (Plasma) 1.0–200.0 µg/mL - - 1.0 µg/mL nih.gov
SPME-LC-MS/MS (Plasma) - <9% bias 0.5 µg/mL 1.5 µg/mL nih.gov

Chemical Stability Assessment in Research Matrices

Assessing the chemical stability of tranexamic acid in various solutions and biological matrices is critical for ensuring accurate quantification during research and analysis. Stability studies evaluate the degradation of the compound under different storage and experimental conditions.

An in vitro study investigated the stability of a 10.0 mg/mL tranexamic acid solution when mixed with common orthopedic antiseptic solutions. The stability was measured using HPLC at time points of 0 and 120 minutes at room temperature. The results, reported as the mean percent of theoretical concentration (MPT), showed that tranexamic acid remained stable when mixed with 0.9% normal saline, 0.1% chlorhexidine gluconate, 10% povidone-iodine, 3% hydrogen peroxide, and 1.5% hydrogen peroxide. In these solutions, the MPT ranged from 102.0% to 105.0% at the initial time point. However, significant degradation was observed when tranexamic acid was mixed with 0.5% sodium hypochlorite (Dakin's solution), with the MPT dropping to 14.3% immediately at t=0 and 18.4% at t=120 minutes.

Another study validated an HPLC method where the stability of tranexamic acid in sample and standard solutions was tested. The solutions were found to be stable for 24 hours when stored at 2-8°C. The mobile phase used in the chromatography was determined to be stable for up to 48 hours at 25°C. Furthermore, a study on human serum samples found that tranexamic acid was stable through various storage conditions, including multiple freeze-thaw cycles.

Table 2: Stability of Tranexamic Acid (10.0 mg/mL) in Various Antiseptic Solutions at Room Temperature

Antiseptic Solution Concentration MPT* at t=0 min MPT* at t=120 min RSD** (%) at t=0 min RSD** (%) at t=120 min
Normal Saline (Control) 0.9% 102.0% - 0.80% -
Chlorhexidine Gluconate 0.1% 104.2% - 2.92% -
Povidone-Iodine 10% 105.0% - 1.35% -
Hydrogen Peroxide 3% 104.0% - 1.30% -
Hydrogen Peroxide 1.5% 104.0% - 1.30% -
Sodium Hypochlorite 0.5% 14.3% 18.4% 1.28% 28.7%

*MPT: Mean Percent of Theoretical Concentration **RSD: Relative Standard Deviation

Computational and in Silico Modeling in Aminocyclohexane Carboxylic Acid Research

Molecular Dynamics and Docking Simulations for Compound Interactions

Molecular dynamics (MD) and docking simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as an aminocyclohexane carboxylic acid derivative, and a biological macromolecule, typically a protein receptor.

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is crucial for understanding the binding mode and affinity. For instance, docking studies on tranexamic acid, a closely related analogue, have been instrumental in elucidating its binding mechanism to the lysine-binding sites of plasminogen, which is key to its antifibrinolytic activity. nih.gov These simulations help identify critical amino acid residues involved in the interaction, often through hydrogen bonds and hydrophobic contacts.

Below is a table summarizing typical parameters used in docking and MD simulations for studying ligand-protein interactions.

ParameterMolecular DockingMolecular Dynamics (MD)
Primary Goal Predict binding pose and affinity (score)Analyze complex stability and dynamics over time
Input 3D structures of ligand and receptorDocked ligand-receptor complex
Flexibility Typically flexible ligand, rigid or partially flexible receptorFully flexible system (ligand, receptor, solvent)
Solvent Model Often implicit or ignoredExplicit (e.g., water molecules)
Typical Output Binding energy/score, interaction map (H-bonds, etc.)Trajectory files, RMSD, RMSF, binding free energy
Software Examples AutoDock, GOLD, GlideGROMACS, AMBER, NAMD

Quantum Chemical Calculations (e.g., Density Functional Theory) for Reaction Energetics and Kinetics

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure of molecules, providing precise information on reaction mechanisms, energetics, and kinetics. mdpi.com These methods are vital for understanding the synthesis and reactivity of aminocyclohexane carboxylic acid derivatives.

DFT can be used to:

Optimize Molecular Geometry: Determine the lowest energy conformation of a molecule.

Calculate Reaction Energies: Predict the thermodynamics of a chemical reaction by calculating the energy difference between reactants and products.

Map Reaction Pathways: Identify transition states and intermediates to elucidate the step-by-step mechanism of a reaction. This is crucial for understanding isomerization processes, such as the conversion between cis and trans isomers of 4-aminocyclohexanecarboxylic acid.

Predict Spectroscopic Properties: Calculate properties like NMR chemical shifts and vibrational frequencies, which can be compared with experimental data to confirm a compound's structure.

In studies of related cyclic amino acids, DFT calculations at the B3LYP/6–31+G(d,p) level have been used to fully characterize their conformational properties and electronic characteristics. nih.gov Such analyses help in understanding how the ring size and structure influence the backbone flexibility of the amino acid. nih.gov Similarly, DFT has been applied to explore the frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and global reactivity parameters, which help predict a molecule's stability and reactivity. mdpi.com

Computational OutputInformation Gained
Optimized Geometry Most stable 3D structure, bond lengths, angles
Transition State Energy Activation energy barrier (kinetics)
Reaction Energy (ΔE) Enthalpy of reaction (thermodynamics)
HOMO-LUMO Gap Chemical reactivity and electronic stability
Molecular Electrostatic Potential (MEP) Reactive sites for electrophilic and nucleophilic attack

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Approaches for SAR Elucidation

Chemoinformatics applies computational methods to solve chemical problems, while Quantitative Structure-Activity Relationship (QSAR) is a specific chemoinformatic approach that correlates the chemical structure of compounds with their biological activity.

QSAR studies are essential for elucidating Structure-Activity Relationships (SAR), which describe how modifications to a molecule's structure affect its biological function. A typical QSAR study involves:

Data Collection: Assembling a dataset of compounds with known chemical structures and measured biological activities (e.g., inhibitory concentration, IC50).

Descriptor Calculation: Computing a large number of numerical descriptors for each molecule that represent its physicochemical, topological, and electronic properties. For carboxylic acid derivatives, 3D-MoRSE (3D-Molecular Representation of Structure based on Electron diffraction) descriptors have been used. nih.gov

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Machines (SVM) to build a mathematical model that links the descriptors to the biological activity. nih.gov

Model Validation: Rigorously testing the model's predictive power using techniques such as cross-validation and external validation sets.

A QSAR study on carboxylic acid derivatives as HIV-1 integrase inhibitors successfully developed models that identified polarizability and mass as key properties influencing inhibitory activity. nih.gov The predictive ability of these models was confirmed through various validation methods, demonstrating the utility of QSAR in guiding the design of new, more potent compounds. nih.gov

Application of Genome-Scale Metabolic Models (GEMs) in Compound Research

Genome-Scale Metabolic Models (GEMs) are comprehensive mathematical representations of an organism's entire metabolic network. nih.govspringernature.com These models contain all known metabolic reactions in an organism and the genes that encode the enzymes for each reaction. nih.gov GEMs are powerful tools for systems biology and can be applied to understand how a compound like transamine hydrochloride might affect cellular metabolism. nih.gov

Applications of GEMs in compound research include:

Predicting Phenotypes: Simulating the growth of an organism under different conditions or in the presence of an inhibitor.

Identifying Drug Targets: Pinpointing essential enzymes or pathways in a pathogen that could be targeted by new drugs. nih.gov

Elucidating Metabolic Pathways: Understanding how a compound is metabolized or how it perturbs endogenous metabolic pathways. nih.gov For instance, GEMs could be used to investigate the degradation pathway of cyclohexane (B81311) carboxylic acid in microorganisms. nih.gov

Interpreting Omics Data: Integrating transcriptomics, proteomics, or metabolomics data to gain a system-level understanding of a cell's response to a compound. broadinstitute.org

While direct applications of GEMs to this compound are not extensively documented, the methodology provides a framework for future research. For example, a GEM of a relevant human cell type or microorganism could be used to simulate the metabolic consequences of inhibiting specific enzymes with which aminocyclohexane carboxylic acid derivatives might interact. This in silico approach can generate testable hypotheses about the compound's mechanism of action and its broader biological effects. nih.govnih.gov

GEM ComponentDescription
Genes All metabolic genes identified from the organism's annotated genome.
Reactions All biochemical reactions known to occur in the organism, including information on stoichiometry and reversibility.
Metabolites All small molecules that participate as substrates or products in the metabolic reactions.
GPR Rules Gene-Protein-Reaction associations that link specific genes to the enzymes they encode and the reactions they catalyze.
Compartments Cellular locations of reactions and metabolites (e.g., cytoplasm, mitochondria).

Preclinical Pharmacodynamic and Mechanistic Efficacy Studies of Aminohydrochlorides

In Vitro and Ex Vivo Models for Mechanistic Proof-of-Concept

In vitro models have been instrumental in elucidating the fundamental mechanism of action of transamine hydrochloride. The primary antifibrinolytic properties of the compound are demonstrated through its ability to inhibit the activation of plasminogen to plasmin. One study demonstrated that this compound inhibits tissue plasminogen activator (tPA)-induced fibrinolysis in vitro with a half-maximal inhibitory concentration (IC50) of 24.1 µM. fda.gov At concentrations up to 3 mM, the compound showed no effect on coagulation time, underscoring its specific action on the fibrinolytic pathway rather than the coagulation cascade. fda.gov

Further mechanistic insights have been gained from in vitro models studying the endotheliopathy of trauma. The vascular endothelium is critical in regulating hemostasis, and its injury can trigger significant coagulopathic complications. A study utilizing an in vitro model of trauma and hemorrhagic shock (T/HS) demonstrated that early administration of this compound could mitigate vascular endothelial cell activation and injury. nih.gov This protective effect is linked to its antifibrinolytic and potential anti-inflammatory properties, suggesting that the compound's benefits extend beyond simple clot stabilization to preserving endothelial integrity. nih.gov

The table below summarizes key findings from in vitro studies designed to establish the mechanistic proof-of-concept for this compound.

Model SystemKey Parameter MeasuredFinding
Cell-Free Fibrinolysis AssaytPA-Induced FibrinolysisInhibition with IC50 of 24.1 µM fda.gov
Coagulation AssayCoagulation TimeNo effect at concentrations up to 3 mM fda.gov
Endothelial Cell Culture (T/HS Model)Endothelial Cell Activation & InjuryAbrogated by early this compound administration nih.gov

Investigational Animal Models for Biological Activity Assessment

The biological activity of this compound has been validated in various investigational animal models, which serve to bridge the gap between in vitro findings and clinical applications. These in vivo studies are crucial for assessing the compound's hemostatic efficacy in a complex physiological system. nih.gov

In a rat tail bleeding model, this compound demonstrated significant hemostatic effects, effectively reducing bleeding time. fda.gov The compound also dose-dependently increased thrombus formation and weight in a rat model, further confirming its antifibrinolytic activity in vivo. fda.gov

Larger animal models have also been employed to evaluate the compound's effects in scenarios mimicking clinical situations. A study using a porcine model for gastric and colonic endoscopic submucosal dissection (ESD) investigated the topical use of this compound as an injectate. frontiersin.org Histopathological evaluation after seven days revealed that this compound may have positive effects on post-procedural wound healing compared to controls. frontiersin.org Another pilot study in swine and sheep evaluated the pharmacokinetics of the compound, showing differences in bioavailability and drug half-life depending on the species. dtic.mil These studies in larger animals are essential for understanding how the compound behaves in systems more analogous to human physiology. nih.gov

The following table presents a summary of findings from key animal models used to assess the biological activity of this compound.

Animal ModelCondition StudiedKey Finding
RatTail BleedingReduced bleeding time fda.gov
RatThrombus FormationDose-dependent increase in thrombus formation and weight fda.gov
Pig (Porcine)Endoscopic Submucosal Dissection (ESD)Potential positive histological effects on wound healing frontiersin.org
Pig (Swine) & SheepPharmacokinetic AssessmentSpecies-dependent differences in drug half-life and bioavailability dtic.mil

Molecular Phenotyping in Preclinical Disease Models

Molecular phenotyping is an advanced approach in early drug discovery that integrates molecular data with biological relevance to better predict a compound's clinical efficacy. nih.gov This technique involves quantifying pathway reporter gene expression to cluster compounds based on their impact on specific biological pathways and to dissect the associations between these pathway activities and disease phenotypes. nih.gov

While specific studies applying molecular phenotyping directly to this compound in preclinical models are not extensively documented in publicly available literature, the methodology holds significant potential for this compound. For instance, in a preclinical model of traumatic injury, molecular phenotyping could be used to analyze the expression of genes related to fibrinolysis, inflammation, and endothelial function in response to this compound treatment. This would allow researchers to move beyond observing the macroscopic effect of reduced bleeding and instead build a detailed molecular signature of the drug's action. nih.gov

This approach is particularly valuable for identifying compounds that can reverse disease-regulated pathways. nih.gov By creating a detailed profile of the molecular changes induced by this compound, researchers could identify novel applications or combination therapies. The technique is applicable to compounds with a range of binding specificities and can help triage false positives from other screening assays, thereby improving the efficiency of the drug development process. nih.gov

ConceptDescriptionPotential Application to this compound
Molecular Phenotyping Quantifies pathway reporter gene expression to link compound activity to disease phenotypes. nih.govElucidate the detailed molecular signature of its action on fibrinolytic and inflammatory pathways in trauma models.
Pathway Profiling Clusters compounds based on their effects on specific biological pathways. nih.govDifferentiate the pathway-level effects of this compound from other hemostatic agents.
Phenotypic Reversal Identifies compounds that can reverse disease-regulated molecular pathways. nih.govConfirm and quantify the reversal of endothelial injury pathways at the gene expression level.

Assessment of Compound Impact on Specific Biological Processes and Pathways

The primary biological process affected by this compound is fibrinolysis. Its mechanism is highly specific: it acts as a synthetic derivative of the amino acid lysine (B10760008). frontiersin.org The compound exerts its antifibrinolytic effect by reversibly binding to lysine binding sites on plasminogen molecules. frontiersin.org This action prevents plasminogen from binding to and being degraded by fibrin (B1330869), which in turn inhibits the conversion of plasminogen to plasmin, the primary enzyme responsible for fibrin clot degradation. By inhibiting this process, this compound effectively stabilizes the fibrin meshwork, thereby reducing bleeding. frontiersin.org

Beyond its well-established role in the fibrinolytic pathway, evidence suggests that this compound influences other biological processes. In vitro studies on the endotheliopathy of trauma indicate that the compound's protective effects may also stem from anti-inflammatory actions. nih.gov The administration of this compound was shown to affect pathways involving several key endothelial molecules.

These include:

Angiopoietin-1 and Angiopoietin-2: Crucial regulators of endothelial permeability and stability.

Syndecans: Cell surface proteoglycans involved in cell adhesion and signaling.

Thrombomodulin: An endothelial protein with anticoagulant properties.

Cell Adhesion Molecules: Proteins that mediate the adhesion of leukocytes to the endothelium, a key step in inflammation. nih.gov

By modulating these pathways, this compound appears to do more than just inhibit clot breakdown; it may also help preserve endothelial function and attenuate the systemic inflammatory response associated with severe injury.

Q & A

Q. What analytical techniques are recommended for assessing the purity and stability of Transamine hydrochloride in preclinical research?

To evaluate purity, use high-performance liquid chromatography (HPLC) with UV detection for quantitative analysis, supplemented by titration methods (e.g., manganometric titration) for validation . For stability assessments, prepare stock solutions in tightly sealed vials, aliquot to minimize freeze-thaw cycles, and monitor degradation via accelerated stability studies under varying pH and temperature conditions. Always cross-reference results with Certificate of Analysis (COA) data for batch-specific validation .

Q. How can researchers ensure reproducibility in synthesizing this compound?

Document all synthesis steps exhaustively, including reagent stoichiometry, reaction duration, and purification protocols (e.g., multiple water washes to remove byproducts like ammonium chloride) . Use standardized equipment and validate intermediates via thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR). Peer-review synthesis protocols before scaling up to identify ambiguities .

Q. What are the critical parameters for designing dose-response studies for this compound in cell-based assays?

Optimize concentrations based on solubility profiles (e.g., DMSO stock solutions) and cytotoxicity thresholds. Include positive and negative controls (e.g., vehicle-only and known inhibitors) to validate assay sensitivity. Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values, ensuring triplicate biological replicates to account for variability .

Advanced Research Questions

Q. How should researchers resolve contradictions between in vitro potency and in vivo efficacy data for this compound?

Investigate pharmacokinetic factors such as bioavailability, protein binding, and metabolic stability. For example, if in vitro IC₅₀ is low but in vivo efficacy is poor, conduct plasma exposure studies to assess whether sufficient concentrations reach target tissues. Use physiologically based pharmacokinetic (PBPK) modeling to bridge gaps between assay systems . Additionally, validate target engagement in vivo via biomarkers (e.g., receptor occupancy assays) .

Q. What experimental strategies can mitigate batch-to-batch variability in this compound formulations during preclinical testing?

Implement Quality by Design (QbD) principles:

  • Define critical quality attributes (CQAs) such as particle size, crystallinity, and impurity profiles.
  • Use design of experiments (DoE) to optimize synthesis parameters (e.g., temperature, pH) and identify robustness ranges .
  • Characterize batches with orthogonal techniques (e.g., X-ray diffraction for polymorphism, dynamic light scattering for aggregation) .

Q. How can researchers address conflicting data on this compound’s mechanism of action across published studies?

Conduct systematic literature reviews using controlled vocabulary (e.g., MeSH terms) to identify methodological disparities . Replicate key studies under standardized conditions, controlling for variables like cell line provenance, assay buffers, and endpoint measurements. Employ orthogonal assays (e.g., CRISPR knockouts, fluorescence polarization) to confirm target specificity .

Q. What statistical approaches are optimal for analyzing synergistic or antagonistic effects of this compound in combination therapies?

Use the Chou-Talalay method to calculate combination indices (CI) via CompuSyn software, which quantifies synergism (CI < 1) or antagonism (CI > 1) . Validate results with isobolographic analysis and dose-reduction indices. Ensure power analysis is performed a priori to determine sample sizes adequate for detecting interaction effects .

Methodological Guidance

Q. How should researchers structure the "Methods" section to enhance reproducibility of this compound studies?

  • Synthesis : Specify CAS numbers, supplier details, and purification steps (e.g., "recrystallized from ethanol:water 3:1 v/v") .
  • Assays : Report instrument models (e.g., "Agilent 1260 HPLC with Zorbax SB-C18 column"), software versions, and raw data archiving practices .
  • Animal Studies : Adhere to ARRIVE guidelines—detail strain, sex, housing conditions, and randomization methods .

Q. What strategies improve the rigor of literature reviews on this compound’s pharmacological profile?

  • Use Boolean operators in databases (e.g., PubMed: "this compound AND (pharmacokinetics OR ADME)").
  • Screen for peer-reviewed studies only, excluding non-indexed or predatory journals .
  • Extract data into standardized tables (e.g., "In vitro IC₅₀, in vivo ED₅₀, clinical trial phase") for cross-study comparison .

Ethical and Reporting Standards

Q. How to ensure compliance with ethical guidelines when publishing negative or inconclusive data on this compound?

Disclose all raw datasets (e.g., via FigShare or Zenodo) and negative results to prevent publication bias. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) and cite prior conflicting studies transparently in the discussion .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.